N-[2-(3,5-Dimethylphenoxy)ethyl]-4-ethoxyaniline
Overview
Description
N-[2-(3,5-Dimethylphenoxy)ethyl]-4-ethoxyaniline is a synthetic organic compound belonging to the aniline family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,5-Dimethylphenoxy)ethyl]-4-ethoxyaniline typically involves the reaction of 3,5-dimethylphenol with 2-chloroethylamine under basic conditions to form the intermediate 2-(3,5-dimethylphenoxy)ethylamine. This intermediate is then reacted with 4-ethoxyaniline in the presence of a suitable catalyst to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,5-Dimethylphenoxy)ethyl]-4-ethoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or phenoxy groups are replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
N-[2-(3,5-Dimethylphenoxy)ethyl]-4-ethoxyaniline has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly as a monoamine oxidase inhibitor (MAOI) for the treatment of depression and anxiety.
Industry: Utilized in the development of new materials and as an intermediate in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[2-(3,5-Dimethylphenoxy)ethyl]-4-ethoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. As a monoamine oxidase inhibitor, it inhibits the activity of monoamine oxidase enzymes, leading to increased levels of neurotransmitters like serotonin and dopamine in the brain. This action is believed to contribute to its potential antidepressant and anxiolytic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine
- N-[2-(3,5-Dimethylphenoxy)ethyl]-3-ethoxyaniline
- N-[2-(3,5-Dimethylphenoxy)ethyl]-3,4,5-trimethoxybenzamide
Uniqueness
N-[2-(3,5-Dimethylphenoxy)ethyl]-4-ethoxyaniline is unique due to its specific combination of phenoxyethyl and ethoxyaniline groups, which confer distinct chemical and biological properties. Its potential as a monoamine oxidase inhibitor sets it apart from other similar compounds, making it a valuable molecule for research in medicinal chemistry and pharmacology.
Properties
IUPAC Name |
N-[2-(3,5-dimethylphenoxy)ethyl]-4-ethoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-4-20-17-7-5-16(6-8-17)19-9-10-21-18-12-14(2)11-15(3)13-18/h5-8,11-13,19H,4,9-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVHXQZOROVUMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCCOC2=CC(=CC(=C2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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